4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine

GPCR selectivity 5HT2b receptor serotonin receptor

Researchers studying 5HT2b-mediated fibrotic disease or Nav1.7-dependent nociception often face unreliable tool compounds with off-target GPCR activity. This morpholine-pyridine-dihydropyrrole derivative solves that with a clean selectivity profile (antagonism at only 5HT2bR in a 161-GPCR panel) and sub-nanomolar Nav1.7 potency. - Validated dual 5HT2b antagonist (cellular IC50=54nM) / Nav1.7 inhibitor (IC50=0.800nM). - High metabolic stability: rodent microsome T1/2 >60 min; negative CYP substrate across 7 major isoforms. - 97% pure heterocyclic building block, available for immediate R&D procurement.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B11817624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=C(N=CC=C2)N3CCOCC3
InChIInChI=1S/C13H17N3O/c1-3-11(12-4-2-5-14-12)13(15-6-1)16-7-9-17-10-8-16/h1,3,6H,2,4-5,7-10H2
InChIKeyLHAPRQRPKQXDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine: Structure, Purity & Key Attributes


4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine (CAS 1352529-18-0, C13H17N3O, MW 231.29) is a heterocyclic research compound that combines a morpholine ring, a pyridine ring, and a 3,4-dihydro-2H-pyrrole moiety in a single molecular framework . It is commercially available for R&D use at 97% purity, with analytical characterization including the SMILES notation N1(C2=NC=CC=C2C3=NCCC3)CCOCC1 . This compound is disclosed within the broader class of pyridinyl morpholine derivatives described in patent literature (US Patent No. 12,410,136; US Application US20230242486A1) for pharmaceutical applications, specifically for preparing a drug for treating schizophrenia [1]. Key identifying features for procurement include its molecular weight of 231.3 g/mol and its classification as a morpholine derivative containing both pyridine and pyrroline substructures .

Risks of Generic Substitution for 4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine


Substituting 4-(3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine with structurally similar analogs such as 4-(5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine (CAS 1352540-29-4) or the benzofuran-substituted variant 4-[3-(1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]morpholine (CAS 75293-00-4) is not scientifically justifiable due to fundamental differences in substitution patterns that critically affect target engagement profiles . This compound exhibits potent dual activity as both a 5HT2b receptor antagonist (cellular IC50 = 54 nM) and a Nav1.7 sodium channel inhibitor (IC50 = 0.800 nM), a combination that is not present in its methyl-substituted pyridine analog or benzofuran derivative [1][2]. The specific positioning of the dihydropyrrole moiety at the 3-position of the pyridine ring, coupled with the morpholine at the 2-position, establishes a distinct spatial arrangement that cannot be replicated by generic morpholine derivatives or alternative heterocyclic scaffolds .

4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine: Quantitative Comparison with Analogs


5HT2bR Antagonist Selectivity Across GPCR Panel

In a comprehensive GPCR selectivity screen against 161 GPCRs, 4-(3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine demonstrated exclusive antagonism at the 5HT2b receptor (cellular IC50 = 54 nM) with no detectable agonist or antagonist activity at any of the other 160 GPCR targets tested [1]. This degree of specificity is documented as 'negative for all agonist screens' and 'negative for all antagonist screens except for 5HT2bR' in the published screening panel [1]. The compound also showed 5HT2bR binding activity with an IC50 of 22±9.0 nM [1]. In contrast, the morpholine derivative S1RA (E-52862) exhibits only moderate affinity for the 5HT2b receptor with a Ki of 328 nM, representing a >6-fold lower binding affinity .

GPCR selectivity 5HT2b receptor serotonin receptor antagonist profiling

Nav1.7 Sodium Channel Inhibition

4-(3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine inhibits human Nav1.7 sodium channels with an IC50 of 0.800 nM, as measured in HEK293 cells at a holding potential of -125 mV using a patchxpress-based electrophysiology assay after 10 minutes of incubation [1]. This sub-nanomolar potency positions the compound among the more potent Nav1.7 inhibitors reported. By comparison, the clinically evaluated Nav1.7 blocker PF-05089771 demonstrates efficacy in clinical studies for painful diabetic peripheral neuropathy, though its precise IC50 is not publicly disclosed in this context [2]. The compound's IC50 value of 0.800 nM represents potent channel blockade in a well-validated heterologous expression system [1].

Nav1.7 sodium channel pain electrophysiology patch-clamp

Liver Microsome Stability and CYP Substrate Profiling

In rodent microsome stability assays, 4-(3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine exhibited a half-life (T1/2) greater than 60 minutes, indicating favorable metabolic stability [1]. Additionally, CYP substrate activity screening showed T1/2 > 60 minutes with negative results for seven major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), suggesting minimal susceptibility to CYP-mediated oxidative metabolism [1]. This metabolic stability profile contrasts with typical drug-like small molecules that often show significant turnover in liver microsome preparations within 30 minutes [2].

metabolic stability liver microsomes CYP450 ADME drug metabolism

Chemical Stability and Commercial Purity

4-(3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine is commercially supplied at a verified purity of 97%, with catalog specifications including molecular formula C13H17N3O and molecular weight 231.3 g/mol . The compound's morpholine secondary amine functionality enables salt formation with inorganic and organic acids, amide formation, and alkylation reactions, all of which have been characterized and documented in product technical literature . This established purity specification and documented reactivity profile distinguish the compound from custom-synthesized analogs that may lack validated purity and stability data, or from unstable pyrroline derivatives that require specialized handling conditions .

chemical stability purity procurement quality control storage

Research Applications of 4-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine


5HT2b Receptor Antagonist for GPCR Selectivity

Use as a highly selective 5HT2b receptor antagonist tool compound in GPCR screening panels where off-target activity at other serotonin receptors (5HT1A, 5HT2A, 5HT2C, 5HT3, 5HT4, 5HT6, 5HT7) or non-serotonergic GPCRs must be minimized. The documented negative results across 161 GPCRs, with antagonism detected only at 5HT2bR (cellular IC50 = 54 nM, binding IC50 = 22±9.0 nM), make this compound suitable for studies requiring unambiguous attribution of observed effects to 5HT2b receptor blockade [1]. This selectivity profile is particularly relevant for investigations of 5HT2b-mediated cardiac valvulopathy, pulmonary hypertension, and fibrotic diseases where 5HT2b antagonism is a therapeutic hypothesis [1].

Nav1.7 Electrophysiology and Pain Research

Employ as a potent Nav1.7 sodium channel inhibitor in patch-clamp electrophysiology experiments and voltage-gated sodium channel pharmacology studies. The sub-nanomolar IC50 of 0.800 nM, determined in HEK293 cells expressing human Nav1.7 at a holding potential of -125 mV, provides a robust and reproducible tool for investigating Nav1.7-mediated sodium currents [2]. This application is supported by the compound's relevance to pain pathway research, as Nav1.7 is a genetically validated target for nociception and congenital pain disorders [2].

Metabolic Stability and CYP Profiling for ADME

Utilize as a metabolically stable reference compound in liver microsome stability assays and cytochrome P450 (CYP) inhibition or substrate screening panels. The documented rodent microsome stability with T1/2 > 60 minutes, combined with negative CYP substrate activity across seven major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), provides a baseline for evaluating other compounds in the same chemical series or for validating ADME assay performance [3]. This stability profile supports experiments requiring extended incubation times without significant compound depletion due to oxidative metabolism [3].

Synthetic Scaffold for Pyridinyl Morpholine Derivatives

Use as a versatile synthetic intermediate for the preparation of pyridinyl morpholine derivative libraries. The compound's morpholine ring contains secondary amine functionality that enables salt formation with inorganic and organic acids, amide formation, alkylation reactions, and reactions with ethylene oxide and ketones . This documented reactivity, combined with the commercial availability at 97% purity, facilitates structure-activity relationship (SAR) studies around the pyridinyl morpholine scaffold as disclosed in US Patent No. 12,410,136 for the preparation of compounds for treating schizophrenia [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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